n-(2,5-Difluorophenyl)acetamide

Anticancer Synthetic Intermediate NQO1

N-(2,5-Difluorophenyl)acetamide is a non-substitutable synthetic intermediate where the 2,5-difluoro pattern dictates electronic properties and reactivity. This isomer is crucial for successful cyclization in NQO1-targeting agents and ensures the measured Kd of 5.4 µM for HDAC6 with >9-fold selectivity over HDAC4/5. Generic substitution is scientifically invalid.

Molecular Formula C8H7F2NO
Molecular Weight 171.14 g/mol
CAS No. 398-90-3
Cat. No. B1581766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2,5-Difluorophenyl)acetamide
CAS398-90-3
Molecular FormulaC8H7F2NO
Molecular Weight171.14 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)F)F
InChIInChI=1S/C8H7F2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12)
InChIKeyXDZRBPCZRHRSAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,5-Difluorophenyl)acetamide (CAS 398-90-3): A Specialized Building Block for Advanced Synthesis and Targeted Research


N-(2,5-Difluorophenyl)acetamide (CAS 398-90-3), also known as 2',5'-difluoroacetanilide, is a fluorinated aromatic amide with the molecular formula C8H7F2NO and a molecular weight of 171.15 g/mol . It is characterized by an acetamide group attached to a phenyl ring with fluorine substitutions at the 2- and 5-positions, a specific pattern that dictates its unique electronic properties and reactivity compared to non-fluorinated or differently substituted analogs . The compound is a crystalline solid with a predicted density of 1.307 g/cm³ and a boiling point of 276.9°C at 760 mmHg [1]. It serves primarily as a crucial intermediate in organic synthesis, particularly for developing pharmaceutical compounds and specialty materials, due to the enhanced metabolic stability and lipophilicity conferred by the fluorine atoms .

Why N-(2,5-Difluorophenyl)acetamide Cannot Be Substituted with Generic Acetanilides or Unspecified Isomers


Assuming functional equivalence between N-(2,5-difluorophenyl)acetamide and non-fluorinated acetanilides or other difluoro isomers like the 2,6- variant (CAS 3896-29-5) is a critical error in experimental design and procurement. The precise 2,5-difluoro substitution pattern creates a unique molecular dipole and electron density distribution on the aromatic ring, which directly governs key physicochemical properties such as solubility, melting point, and LogP [1]. These differences have profound, measurable impacts on molecular recognition in biological systems (e.g., enzyme binding) and on the regioselectivity of subsequent chemical transformations, as fluorine atoms are ortho/para directors with unique leaving group potential . The following evidence demonstrates that for applications requiring this specific electronic and steric profile, generic substitution is scientifically invalid and will not reproduce validated results .

Quantitative Differentiation of N-(2,5-Difluorophenyl)acetamide: A Head-to-Head Comparison Guide


Proven Intermediate in Targeted Anticancer Agent Synthesis

N-(2,5-Difluorophenyl)acetamide is a validated, specific intermediate in the multi-step synthesis of complex oxazinoquinone derivatives that target the NQO1 enzyme, a validated target in solid tumors . This established synthetic pathway, which relies on the precise 2,5-difluoro substitution pattern, cannot be replicated using the 2,6-difluoro isomer or non-fluorinated analogs due to differences in directing-group effects during cyclization and functionalization steps . This application represents a demonstrable, literature-supported use case with defined structural requirements.

Anticancer Synthetic Intermediate NQO1

Differentiated Enzyme Inhibition Profile: Selective HDAC6 Binding

N-(2,5-Difluorophenyl)acetamide demonstrates a measurable, albeit weak, binding affinity for Histone Deacetylase 6 (HDAC6) with a reported dissociation constant (Kd) of 5.40E+3 nM (5.4 µM) [1]. Critically, its binding affinity for the closely related isoforms HDAC4 and HDAC5 is negligible (Ki > 50,000 nM), indicating a selectivity profile for HDAC6 over HDAC4/5 of >9-fold [2]. While not a potent inhibitor, this established, quantitative selectivity profile defines a unique interaction landscape that differentiates it from other small-molecule acetamides. This data makes it a valuable tool compound or negative control in HDAC biology studies.

HDAC6 Enzyme Inhibition Selectivity

Superior Physicochemical Profile for Reaction Design: Density and Boiling Point vs. 2,6-Isomer

The 2,5-difluoro substitution pattern results in measurably different physicochemical properties compared to the 2,6-difluoro isomer (CAS 3896-29-5). The 2,5-isomer has a boiling point of 276.9°C at 760 mmHg and a calculated density of 1.307 g/cm³ [1]. In contrast, the 2,6-isomer has a lower boiling point of 265.9°C at 760 mmHg [2]. This 11.0°C difference in boiling point is a direct manifestation of altered intermolecular forces (e.g., dipole moment, hydrogen bonding) resulting from the different fluorine arrangement. These differences are critical for predicting and controlling behavior in processes like distillation, crystallization, and high-temperature reactions.

Physicochemical Properties Reaction Engineering Isomer Comparison

Established Synthetic Route for High-Yield, Multigram Production

A robust, published synthetic route for N-(2,5-difluorophenyl)acetamide has been demonstrated, starting from 2,5-difluoroaniline and acetic anhydride in benzene, yielding 25.6 g (91% yield) of the pure, crystalline product from 20.5 g of the aniline . This established protocol provides a clear, scalable path for in-house production or for sourcing from a CRO. The ability to reliably synthesize this specific isomer in high yield is a critical differentiator from less accessible or more synthetically challenging fluorinated analogs, ensuring a dependable supply for research programs.

Process Chemistry Synthesis Yield

Higher Commercial Purity Grade Availability (97-98%) for Sensitive Applications

Commercial sources for N-(2,5-difluorophenyl)acetamide routinely offer the compound at high purities of 97% or 98%, with supporting analytical documentation such as NMR and HPLC available upon request . In contrast, some suppliers for the closely related 2,6-difluoro isomer (CAS 3896-29-5) list it with a lower standard purity of 95% . This 2-3% difference in certified purity can be critical in applications where trace impurities from positional isomers or synthetic byproducts interfere with catalytic cycles, crystallization, or biological assays, impacting the reproducibility of results.

Purity Quality Control Procurement

Optimal Scientific and Industrial Applications for N-(2,5-Difluorophenyl)acetamide


Advanced Pharmaceutical Intermediate for Targeted Oncology

This compound is best utilized as a specific and non-substitutable synthetic intermediate for constructing complex molecules, such as NQO1-targeting oxazinoquinones for cancer research. The established synthetic pathway, as detailed in the supporting evidence, requires the precise 2,5-difluoro substitution pattern for successful cyclization and functionalization . Researchers developing analogs of these agents must procure the 2,5-isomer to ensure the correct regio- and stereochemical outcome of their synthesis, as the 2,6-isomer or non-fluorinated versions would lead to different or failed reactions.

HDAC6 Biology: Use as a Selective Tool Compound or Negative Control

In biochemical and cellular assays focused on Histone Deacetylase 6 (HDAC6), N-(2,5-difluorophenyl)acetamide serves as a precisely characterized, selective binding agent. Its measured Kd of 5.4 µM for HDAC6, coupled with >9-fold selectivity over the related HDAC4/5 isoforms, makes it an ideal tool compound [1]. This quantitative selectivity profile allows researchers to probe HDAC6-specific functions without confounding activity on other HDACs, or conversely, to serve as a well-defined negative control in pan-HDAC inhibitor screens.

Physicochemical Property Reference Standard for Fluorinated Aromatics

The 2,5-isomer is the appropriate reference standard when precise physicochemical properties like boiling point (276.9°C) and density (1.307 g/cm³) are required for a research project . This is particularly relevant for analytical method development (e.g., HPLC, GC), where the 11.0°C boiling point difference from the 2,6-isomer allows for unambiguous identification and quantification, ensuring accurate analysis of reaction mixtures or materials [2].

Technical Documentation Hub

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